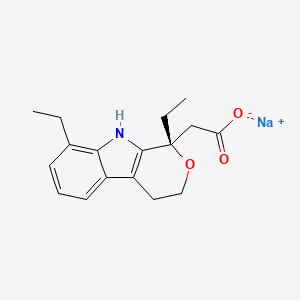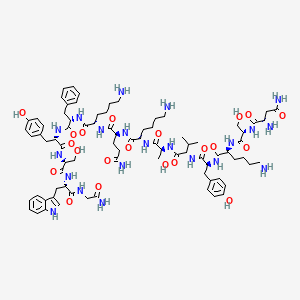
2,3,4-Trihydroxybenzaldehyd-2-Benzylhydrazon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its antimicrobial properties against bacteria and fungi.
Industry: It is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
The synthesis of 2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone typically involves the condensation reaction between 2,3,4-Trihydroxybenzaldehyde and benzylhydrazine . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone bond . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of 2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone involves its interaction with specific molecular targets. The compound can form Schiff bases with various biomolecules, affecting their function and activity . These interactions can lead to antimicrobial effects, making it a potential candidate for the development of new antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone can be compared with other similar compounds such as:
2,3,4-Trihydroxybenzaldehyde: This compound is a precursor in the synthesis of 2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone and shares similar chemical properties.
2,4,6-Trihydroxybenzaldehyde: Another related compound with similar reactivity but different substitution patterns on the benzene ring.
3,4-Dihydroxybenzaldehyde: This compound has fewer hydroxyl groups, leading to different chemical behavior and applications.
The uniqueness of 2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone lies in its specific structure, which allows for unique interactions and applications in various fields .
Eigenschaften
IUPAC Name |
4-[(E)-(benzylhydrazinylidene)methyl]benzene-1,2,3-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-12-7-6-11(13(18)14(12)19)9-16-15-8-10-4-2-1-3-5-10/h1-7,9,15,17-19H,8H2/b16-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZBRUQEYDBSSS-CXUHLZMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN=CC2=C(C(=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN/N=C/C2=C(C(=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-](/img/structure/B590142.png)








